molecular formula C18H20N2O3S B2945881 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide CAS No. 941885-81-0

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide

Cat. No.: B2945881
CAS No.: 941885-81-0
M. Wt: 344.43
InChI Key: PYWHPJQQKAFMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide is a high-purity chemical compound offered for research purposes. This molecule is of significant interest in medicinal chemistry and drug discovery, particularly in the study of enzyme inhibition. Compounds featuring the 1,1-dioxidoisothiazolidin moiety have been identified in scientific literature as potential inhibitors of cyclin-dependent kinases (CDKs) . CDKs are a family of proteins critical for cell cycle regulation, and their dysregulation is a hallmark of various proliferative diseases, making them prominent therapeutic targets . The structural design of this benzamide derivative, which incorporates the 1,1-dioxidoisothiazolidin group linked to a dimethylbenzamide, is consistent with scaffolds known to modulate kinase activity and induce apoptosis in cellular models . Researchers can utilize this compound as a key tool to probe cellular signaling pathways and investigate mechanisms of cell proliferation. Its potential applications extend to preclinical studies in oncology, where understanding and inhibiting specific kinase pathways is a primary focus. The observed biological activities of closely related analogues, such as the inhibition of interleukin-1β-induced COX-2 expression and the downregulation of anti-apoptotic proteins like Bcl-2 and c-FLIP, suggest a multifaceted mechanism of action that warrants further investigation . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-10-14(2)12-15(11-13)18(21)19-16-4-6-17(7-5-16)20-8-3-9-24(20,22)23/h4-7,10-12H,3,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWHPJQQKAFMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 can disrupt the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to a halt in cell division and proliferation, affecting various downstream effects related to cell growth and development.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By potentially inhibiting CDK2, the compound could halt cell division and proliferation. This could have various effects depending on the type of cells affected, potentially leading to a decrease in the growth of certain types of cells.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S, with a molecular weight of approximately 403.5 g/mol. The compound features a thiazolidin-2-yl moiety, which is significant for its biological interactions.

Chemical Structure

  • IUPAC Name : N-(4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide
  • SMILES : COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Antifungal Activity : Similar compounds have shown efficacy against various fungi. For instance, derivatives of benzamides have been evaluated for their antifungal properties against pathogens like Botrytis cinerea and Fusarium graminearum, indicating a potential for this compound in similar applications .
  • Anticonvulsant Activity : Research on related thiazolidin derivatives has demonstrated anticonvulsant properties, suggesting that this compound may also possess neuroprotective effects .

Efficacy in Biological Assays

The compound has been tested in various biological assays to evaluate its effectiveness:

Assay Type Tested Effect Results
Antifungal ActivityAgainst Botrytis cinereaHigh efficacy observed (specific percentages vary)
Anticonvulsant ActivityIn animal modelsSignificant reduction in seizure frequency

Study 1: Antifungal Efficacy

In a study evaluating the antifungal properties of benzamide derivatives, this compound was part of a series that exhibited promising results against Botrytis cinerea. Compounds were tested at concentrations up to 100 mg/L, with several showing better activity than standard treatments .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazolidine derivatives. The study found that certain compounds within this class could significantly reduce neuronal damage in models of oxidative stress. While specific data on this compound was limited, the structural similarities suggest potential efficacy in similar pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share the 3,5-dimethylbenzamide scaffold but differ in substituents, influencing their physicochemical and pharmacological properties.

Key Observations :

  • Substituent Effects on Yield: Fluorinated derivatives (e.g., 2m) show higher synthetic yields (91%) compared to non-fluorinated analogs (e.g., 2j: 77%), likely due to improved reaction kinetics .
  • Melting Points : Aliphatic chains (e.g., 1x: 181°C) reduce melting points compared to aromatic substituents (e.g., 2j: 194°C), suggesting altered crystallinity .
  • Purity : All analogs exhibit >98% purity, critical for pharmacological studies.

Pharmacological and Toxicological Insights

While direct activity data for the target compound are unavailable, analogs with hydroxycarbamoyl groups (e.g., 2j, 1x) are potent HDAC inhibitors. For example:

  • HDAC Inhibition: Hydroxamate-containing analogs (e.g., LMK-235, ) demonstrate nanomolar IC₅₀ values in enzymatic assays, with substituents like fluorine (2m) enhancing selectivity for HDAC isoforms .
  • Toxicity : Aliphatic chains (e.g., 1x) may reduce cytotoxicity compared to aromatic groups, as seen in survival studies where HDAC inhibitors with bulky substituents showed lower acute toxicity in rats .

Physicochemical Properties

Table 2: Spectroscopic and Solubility Data
Compound NMR Shifts (δ, ppm) IR Bands (cm⁻¹) Solubility Trends
2j 2.24 (s, 6H, CH₃), 11.21 (s, NH) 1663–1682 (C=O) Moderate in DMSO
2m 2.23 (s, 6H, CH₃), 7.01–7.08 (Ar-H) 1247–1255 (C=S) Enhanced in polar solvents
6j 2.24 (s, 6H, CH₃), 4.65 (s, CH₂) 3150–3319 (N-H) High in ethanol

Key Observations :

  • NMR Signatures : Methyl groups (δ ~2.24 ppm) and aromatic protons (δ ~7.0–7.9 ppm) are consistent across analogs .
  • Solubility: Fluorinated derivatives (2m) exhibit improved aqueous solubility due to polar interactions, while tetrazole-containing analogs (6j) show high ethanol solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide and structurally related compounds?

  • Answer : Multi-component reactions (MCRs) and peptoid-based strategies are frequently used. For example, Ugi-type reactions involving isocyanides, aldehydes, carboxylic acids, and amines enable efficient assembly of the benzamide core. Modifications to the isothiazolidin-1,1-dioxide moiety can be introduced via post-synthetic oxidation or substitution . Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to minimize side products, as evidenced by yields ranging from 68% to 91% in similar compounds .

Q. How are structural and purity parameters validated for this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and substituent positions. For instance, ¹H-NMR signals at δ 2.23 ppm (singlet, 6H) confirm the presence of two methyl groups on the benzamide ring . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ calculated vs. observed deviations < 0.0004 Da) . High-performance liquid chromatography (HPLC) with >98% purity thresholds is standard for pharmacological studies .

Advanced Research Questions

Q. What experimental strategies are recommended to analyze structure-activity relationships (SAR) for HDAC inhibition or other biological targets?

  • Answer :

  • Step 1 : Synthesize analogues with systematic variations (e.g., substituents on the benzamide or isothiazolidin-dioxide rings).
  • Step 2 : Evaluate inhibitory activity via in vitro enzyme assays (e.g., HDAC1-11 isoforms) at concentrations ranging from 0.1–10 µM.
  • Step 3 : Correlate activity trends with computational docking studies to identify key interactions (e.g., hydroxamate-Zn²+ binding in HDACs) .
  • Example : Replacing the 4-fluorobenzyl group in analogous compounds reduced HDAC inhibition by >50%, highlighting substituent sensitivity .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

  • Answer :

  • Step 1 : Conduct metabolic stability assays (e.g., liver microsomes) to assess potential prodrug activation or detoxification pathways.
  • Step 2 : Perform dose-escalation studies in rodents to identify organ-specific toxicity (e.g., hepatic or renal biomarkers).
  • Step 3 : Use in silico toxicity prediction tools (e.g., Derek Nexus) to flag reactive metabolites or off-target binding risks.
  • Note : In similar peptoid-based HDAC inhibitors, toxicity discrepancies were linked to differential tissue penetration and metabolite accumulation .

Q. What strategies optimize solubility and bioavailability for this hydrophobic benzamide derivative?

  • Answer :

  • Chemical modification : Introduce polar groups (e.g., hydroxyl or amine) on the phenyl ring while maintaining HDAC binding affinity.
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Example : Substituting the 3,5-dimethylbenzamide with a 4-carboxybenzamide group improved solubility by 10-fold in analogous compounds .

Methodological Considerations

  • Crystallography : Single-crystal X-ray diffraction can resolve conformational flexibility of the isothiazolidin-dioxide ring, which may influence target binding .
  • Data Validation : Cross-reference NMR and HRMS data with published analogs (e.g., δ 171.5 ppm in ¹³C-NMR for carbonyl groups) to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.